molecular formula C19H24BrNO2 B6120587 N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide

N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide

Cat. No.: B6120587
M. Wt: 378.3 g/mol
InChI Key: PBITXVQCVJTTAY-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide: is an organic compound characterized by the presence of an adamantyl group, a bromo-substituted phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Intermediate: The initial step involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(4-bromo-3-methylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 2-aminoadamantane to form this compound. This step is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the adamantyl group or the phenyl ring, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the adamantyl group or phenyl ring.

    Reduction Products: Reduced forms of the compound, potentially altering the adamantyl or phenyl groups.

    Hydrolysis Products: 2-(4-bromo-3-methylphenoxy)acetic acid and 2-aminoadamantane.

Scientific Research Applications

N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural features may be exploited in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving adamantyl or phenoxy groups.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and stability, while the phenoxyacetamide moiety may contribute to its specificity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-adamantyl)-2-(4-chloro-3-methylphenoxy)acetamide: Similar structure with a chloro substituent instead of bromo.

    N-(2-adamantyl)-2-(4-fluoro-3-methylphenoxy)acetamide: Fluoro substituent instead of bromo.

    N-(2-adamantyl)-2-(4-iodo-3-methylphenoxy)acetamide: Iodo substituent instead of bromo.

Uniqueness

N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions. The bromo group can participate in specific substitution reactions, potentially leading to unique derivatives with distinct properties. Additionally, the combination of the adamantyl and phenoxyacetamide moieties provides a unique structural framework that can be exploited in various applications.

Properties

IUPAC Name

N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-11-4-16(2-3-17(11)20)23-10-18(22)21-19-14-6-12-5-13(8-14)9-15(19)7-12/h2-4,12-15,19H,5-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBITXVQCVJTTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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